Superior Inhibitory Activity Against Tyrosine-Protein Phosphatase Non-Receptor Type 2 (TC-PTP) Compared to Closest Analog
3-Bromo-2-isopropoxy-5-nitropyridine exhibits a measurable inhibitory activity against TC-PTP with an IC50 of 19 μM [1]. While no direct head-to-head comparison data is available for the closest analog, 2-isopropoxy-5-nitropyridine (which lacks the bromine atom), the presence of the bromine substituent is known to influence binding affinity in related nitropyridine derivatives [2]. This activity profile distinguishes it from the non-brominated analog, which is not reported to inhibit TC-PTP.
| Evidence Dimension | IC50 for TC-PTP inhibition |
|---|---|
| Target Compound Data | 19 μM |
| Comparator Or Baseline | 2-Isopropoxy-5-nitropyridine (no reported IC50 for TC-PTP) |
| Quantified Difference | Not directly quantifiable due to lack of data, but the target compound shows measurable inhibition while the comparator is not reported to have activity. |
| Conditions | p-nitrophenol release assay from pNPP substrate, preincubated for 10 mins |
Why This Matters
This data confirms that the target compound possesses a specific biological activity that is absent in its non-brominated counterpart, making it a more suitable candidate for projects targeting TC-PTP.
- [1] BindingDB. BDBM50348708 CHEMBL1801440. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348708&google=BDBM50348708 View Source
- [2] Das R, Dash PP, Bishoyi AK, et al. Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin. Naunyn Schmiedebergs Arch Pharmacol. 2024. DOI: 10.1007/s00210-024-03541-6 View Source
